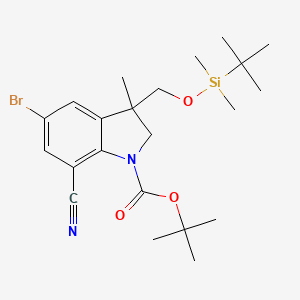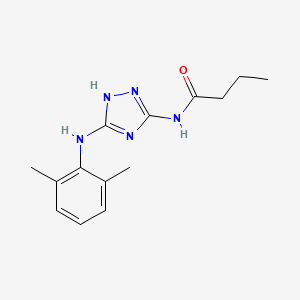![molecular formula C13H15N3O3S B12930945 1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole CAS No. 67266-44-8](/img/structure/B12930945.png)
1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the nitration of an imidazole derivative to introduce the nitro group. This is followed by the alkylation of the imidazole ring to introduce the ethyl group. The final step involves the reaction of the intermediate with 4-(methylthio)phenol to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-2-((4-methoxyphenoxy)methyl)-5-nitro-1H-imidazole: Similar structure but with a methoxy group instead of a methylthio group.
1-Ethyl-2-((4-chlorophenoxy)methyl)-5-nitro-1H-imidazole: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. The methylthio group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
67266-44-8 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-ethyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole |
InChI |
InChI=1S/C13H15N3O3S/c1-3-15-12(14-8-13(15)16(17)18)9-19-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
YVBJALFODZXYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)



![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)



![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
